3-cyclopropyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c27-19-14-24(21(29)26(19)17-5-6-17)16-7-11-23(12-8-16)20(28)15-3-1-4-18(13-15)25-10-2-9-22-25/h1-4,9-10,13,16-17H,5-8,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWYDVFJWOAICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione is a novel compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and features a complex structure that includes a cyclopropyl group, a piperidine moiety, and an imidazolidine core. Its chemical structure is crucial for understanding its biological interactions.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many imidazolidine derivatives act as enzyme inhibitors, potentially impacting pathways related to cancer cell proliferation.
- Antioxidant Properties : Some studies suggest that pyrazole derivatives possess antioxidant activity, which could contribute to their protective effects against oxidative stress in cells.
Biological Activity Evaluation
The biological activity of this compound has been evaluated through various assays:
Cytotoxicity Assays
The compound was tested against several human cancer cell lines using the MTS assay to determine its cytotoxic effects. The results indicated varying degrees of inhibition across different cell lines:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| RKO | 60.70 | 70.23 |
| PC-3 | 49.79 | 75.00 |
| HeLa | 78.72 | 65.00 |
These results suggest that the compound exhibits significant cytotoxicity against specific cancer types.
Leishmanicidal Activity
In addition to its anticancer properties, the compound was evaluated for leishmanicidal activity against Leishmania mexicana. The IC50 values were found to be below 1 µM for several derivatives, indicating potent activity comparable to established treatments like amphotericin B.
Case Studies
Several studies have documented the effects of similar compounds in clinical and preclinical settings. For instance:
- Antitumor Activity : A study reported that pyrazole derivatives showed strong inhibition of tumor growth in xenograft models, supporting the potential use of these compounds in cancer therapy.
- Antimicrobial Effects : Research highlighted the antimicrobial properties of related pyrazole compounds, suggesting a broader therapeutic potential beyond oncology.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 3-cyclopropyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione exhibit significant anticancer activities. For instance, Mannich bases derived from similar structures have shown cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7) cells. The mechanism often involves the inhibition of DNA topoisomerases and induction of apoptosis in cancer cells .
Antimicrobial Activity
The compound has demonstrated potential as an antimicrobial agent. Studies have shown that derivatives of imidazolidines can inhibit the growth of bacteria and fungi. The incorporation of specific substituents can enhance this activity, making it a candidate for further development as an antibacterial or antifungal agent .
Anti-inflammatory Effects
Compounds with similar structural features have been investigated for their anti-inflammatory properties. They can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The exact mechanisms are often linked to the inhibition of pro-inflammatory cytokines .
Case Study 1: Anticancer Activity
A study focused on the synthesis of Mannich bases related to imidazolidines showed that specific derivatives had IC50 values lower than 2 μg/mL against MCF-7 cells. These findings suggest that modifications to the piperidine or pyrazole components can significantly enhance cytotoxicity .
Case Study 2: Antimicrobial Evaluation
In another research effort, derivatives were tested against common bacterial strains. Results indicated that modifications led to improved antimicrobial activity compared to standard antibiotics, highlighting the potential for developing new antimicrobial agents based on this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the imidazolidine-dione core but differ in substituents, leading to variations in physicochemical and pharmacological properties. Below is a detailed comparison with BK49010, a closely related compound from the provided evidence .
Key Structural Differences
Heterocyclic Substituent on Benzoyl Group
- Target Compound : 3-(1H-pyrazol-1-yl)benzoyl (pyrazole ring with two nitrogen atoms).
- BK49010 : 2-phenyl-1,3-thiazole-4-carbonyl (thiazole ring with one sulfur and one nitrogen atom).
- Implications :
- Thiazole’s sulfur atom enhances lipophilicity, possibly affecting membrane permeability and metabolic pathways.
Molecular Formula and Weight Compound Molecular Formula Molecular Weight (g/mol) Target Compound Not provided Inferred ~395–410 BK49010 C₂₁H₂₂N₄O₃S 410.49 The absence of sulfur in the target compound (replaced by pyrazole) likely reduces molecular weight and alters electronic properties.
Piperidine Linkage
Both compounds feature a piperidin-4-yl group, but BK49010’s thiazole substituent introduces a bulkier aromatic system compared to the target’s pyrazole. This could influence steric interactions in biological systems.
Hypothetical Pharmacological Implications
- Target Compound : Pyrazole’s nitrogen atoms may engage in stronger interactions with polar residues in enzyme active sites, enhancing selectivity.
- BK49010 : Thiazole’s sulfur could improve metabolic stability but may reduce solubility in aqueous environments.
Research Findings and Data Gaps
- Binding Affinity : Pyrazole’s dual nitrogen sites are advantageous in kinase inhibition, as seen in FDA-approved drugs (e.g., crizotinib). Thiazole derivatives, however, are prevalent in antimicrobial agents.
Q & A
Q. What methods validate the compound’s proposed structure-activity relationship (SAR)?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with modified cyclopropyl or pyrazole groups and compare activities .
- Crystallographic data : Correlate X-ray structures of ligand-target complexes with activity profiles .
- Free-energy perturbation (FEP) : Quantify the impact of substituent changes on binding affinity using molecular dynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
